molecular formula C30H48O4 B1671084 Echinocystic acid CAS No. 510-30-5

Echinocystic acid

Cat. No. B1671084
CAS RN: 510-30-5
M. Wt: 472.7 g/mol
InChI Key: YKOPWPOFWMYZJZ-PRIAQAIDSA-N
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Description

Echinocystic acid is a natural pentacyclic triterpene with potent antioxidant, anti-inflammatory, and analgesic activities . It has been found in G. sinensis and has diverse biological activities . It induces nuclear translocation of the glucocorticoid receptor (GR) and reduces TNF-α-induced NF-κB signaling in HEK293 cells overexpressing GFP-GR .


Molecular Structure Analysis

Echinocystic acid has a molecular formula of C30H48O4, an average mass of 472.700 Da, and a monoisotopic mass of 472.355255 Da . The structure of Echinocystic acid was confirmed as 3β, 7β, 16α, 21β-tetrahydroxy-olean-12-en-28-oic acid .


Chemical Reactions Analysis

The chemical reactions involving Echinocystic acid are not clearly mentioned in the search results .

Scientific Research Applications

Anticancer Properties

EA shows promising anticancer activities by inducing apoptosis in cancer cells through different pathways. For example, EA has been found to induce apoptosis in HL-60 leukemia cells and HepG2 liver cancer cells through mitochondrial dysfunction pathways, independent of reactive oxygen species (ROS) generation. These findings suggest that EA could potentially be used as a therapeutic agent for leukemia and liver cancer due to its ability to activate caspase-3, -8, and -9 and to induce the cleavage of Bid protein, leading to the loss of mitochondrial membrane potential and cytochrome c release (Tong et al., 2004), (Tong et al., 2004).

Osteoprotective Effects

EA has been investigated for its osteoprotective effects, particularly in conditions such as osteoporosis. A study involving ovariectomy-induced osteoporotic rats demonstrated that EA administration prevented the reduction of bone mass and strength and improved the cancellous bone structure. This suggests that EA could serve as a potential candidate for anti-osteoporosis treatment by preventing alterations in bone density and improving trabecular architecture (Deng et al., 2015).

Anti-inflammatory and Antioxidant Effects

EA exhibits anti-inflammatory and antioxidant effects in various contexts. For instance, it has been shown to inhibit IL-1β-induced COX-2 and iNOS expression in human osteoarthritis chondrocytes, suggesting a potential application in treating osteoarthritis. Additionally, EA suppressed ear inflammation in mice induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), indicating its potential to ameliorate inflammatory diseases such as dermatitis (Ma et al., 2016), (Joh et al., 2014).

Cardioprotective Effects

EA has demonstrated cardioprotective effects, protecting against myocardial ischemia and improving cardiac function. It has been found to prevent ST-segment depression in rat models of acute myocardial ischemia and to upregulate Bcl-2 mRNA expression, suggesting a protective effect on the heart (Wu et al., 2010), (Jie et al., 2012).

Neuroprotective Effects

EA has shown potential neuroprotective effects in models of cerebral ischemia/reperfusion injury and intracerebral hemorrhage. It reduced cerebral infarct volume, neurological deficits, and modulated signaling pathways, indicating its potential as a treatment for ischemic stroke (Yu et al., 2019), (Chen et al., 2020).

Safety And Hazards

Echinocystic acid is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)19(16-25)18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,6)29(18,7)17-23(30)32/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22-,23+,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOPWPOFWMYZJZ-PRIAQAIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965278
Record name 3,16-Dihydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Echinocystic acid

CAS RN

510-30-5
Record name Echinocystic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Echinocystic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,16-Dihydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,16α)-3,16-dihydroxyolean-12-en-28-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.376
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ECHINOCYSTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4DUW10YOF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,190
Citations
EH Joh, W Gu, DH Kim - Biochemical Pharmacology, 2012 - Elsevier
… stimulated with LPS and were treated with echinocystic acid. Acute lung injury was induced … Mice were treated with echinocystic acid or dexamethasone. Echinocystic acid potently …
Number of citations: 130 www.sciencedirect.com
X Tong, S Lin, M Fujii, DX Hou - Biochemical and biophysical research …, 2004 - Elsevier
Echinocystic acid (EA), a natural triterpone enriched in various herbs, has been showed to have cytotoxic activity in some cancer cells, and is used for medicinal purpose in many Asian …
Number of citations: 75 www.sciencedirect.com
I Baglin, AC Mitaine-Offer, M Nour, K Tan… - Mini reviews in …, 2003 - europepmc.org
The aim of this review is to update current knowledge on the betulinic, ursolic and echinocystic acids and their natural and semisynthetic analogs, focussing on their cytotoxic and anti-…
Number of citations: 156 europepmc.org
KT Lee, J Choi, WT Jung, JH Nam… - Journal of Agricultural …, 2002 - ACS Publications
… echinocystic acid that has been reported ( 8). Although Nagao et al. have isolated echinocystic acid … 1 indicated d-glucuronic acid attachment to echinocystic acid (1a) when compared to …
Number of citations: 118 pubs.acs.org
SR Hyam, SE Jang, JJ Jeong, EH Joh, MJ Han… - International …, 2013 - Elsevier
… effect of echinocystic acid, we measured the effect of echinocystic acid on PGE2 and NO production in LPS-stimulated peritoneal macrophages. Echinocystic acid significantly reduced …
Number of citations: 40 www.sciencedirect.com
X Tong, S Lin, M Fujii, DX Hou - Cancer letters, 2004 - Elsevier
Echinocystic acid (EA) is a natural triterpone enriched in various herbs and used for medicinal purpose in many Asian countries. In the present study, we reported that EA can induce …
Number of citations: 79 www.sciencedirect.com
Z Ma, Y Wang, T Piao, J Liu - Inflammation, 2016 - Springer
Echinocystic acid (EA), a pentacyclic triterpene isolated from the fruits of Gleditsia sinensis Lam, displays a range of pharmacological activities including anti-inflammatory and …
Number of citations: 42 link.springer.com
D He, G Hu, A Zhou, Y Liu, B Huang, Y Su… - Frontiers in …, 2022 - frontiersin.org
Parkinson's disease (PD) is the second primary neurodegenerative disease affecting human health. It is mainly characterized by dopaminergic neurons damage in the midbrain and the …
Number of citations: 12 www.frontiersin.org
T Miyase, FR Melek, NS Ghaly, T Warashina… - Phytochemistry, 2010 - Elsevier
… -acetamido-2-deoxy-β-d-glucopyranosyl echinocystic acid 16-O-β-d-glucopyranoside. Their … of echinocystic acid 3,16-O-bisglycosides. In contrast to other cytotoxic echinocystic acid …
Number of citations: 42 www.sciencedirect.com
H Yu, W Li, X Cao, X Wang, Y Zhao, L Song… - European Journal of …, 2019 - Elsevier
Echinocystic acid (EA) was found to possess antiviral, anti-inflammatory and antioxidation activities. A recent study showed the antiapoptotic effects of EA on acute myocardial infarction. …
Number of citations: 20 www.sciencedirect.com

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